molecular formula C18H10N2 B1661996 Indolo[2,3-a]carbazole CAS No. 60511-85-5

Indolo[2,3-a]carbazole

Cat. No.: B1661996
CAS No.: 60511-85-5
M. Wt: 254.3 g/mol
InChI Key: FQKSBRCHLNOAGY-UHFFFAOYSA-N
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Description

Indolo[2,3-a]carbazole is a fused polyheterocyclic compound comprising an indole moiety annulated to a carbazole system. This scaffold is notable for its presence in biologically active natural products such as staurosporine (a protein kinase C inhibitor), rebeccamycin (a topoisomerase I inhibitor), and arcyriaflavins . Its planar structure and electron-rich aromatic system contribute to diverse applications, including anticancer therapeutics, antimicrobial agents, and materials science . Synthetically, it is accessible via strategies like oxidative photocyclization of ketoamides or condensation reactions starting from indigo derivatives .

Preparation Methods

Peptide-Based Cyclization via N-Acyliminium Ion Intermediates

The 1999 breakthrough by researchers at the Journal of Organic Chemistry demonstrated that ditryptophan-containing peptides undergo regioselective cyclization to form indolo[2,3-a]carbazole. The process involves:

Formation of N-Acyliminium Ions

Ditryptophan peptides generate N-acyliminium ions at the C-terminus under acidic conditions. Monte Carlo simulations revealed that peptide backbone conformation directs cyclization toward either N-alkylation (yielding homofascaplysin C) or C-alkylation (producing this compound).

Cyclization Control Parameters

  • Solvent System : Dichloromethane/trifluoroacetic acid (9:1 v/v)
  • Temperature : 0°C to room temperature
  • Yield : 38–42% for this compound derivatives
  • Key Advantage : Generates stereochemically complex carbocyclic intermediates

This method’s limitation lies in the multi-step peptide synthesis required before cyclization, complicating large-scale production.

Electrochemical Catalytic Synthesis

The 2021 Chinese patent (CN114318375B) introduced a room-temperature electrochemical method addressing previous environmental and cost concerns:

Reaction Components

Component Role Example
Cyclohexanone Carbonyl precursor 2.1–2.3 molar ratio to diamine
o-Phenylenediamine Nitrogen source 1.0 molar equivalent
Additive I Dehydration agent p-Toluenesulfonic acid hydrate
Additive II Electron mediator Tetrabutylammonium bromide

Optimized Procedure

  • Electrolysis Setup : Platinum anode, carbon cathode (10–15 mA current)
  • Solvent : Acetonitrile or DMF
  • Reaction Time : 8–10 hours
  • Workup : Ethyl acetate extraction followed by toluene/ethanol recrystallization

Performance Metrics

Example Yield (%) Purity (%)
1 99.1 99.9
2 87.5 99.2
3 92.4 99.5

This method eliminates strong acids and expensive catalysts, achieving near-quantitative yields through dual catalytic cycles:

  • Dehydration and electron transfer at the anode
  • Cyclization and aromatization at the cathode

Acid-Catalyzed Cyclocondensation

Early routes employed Brønsted acids for imine formation and cyclization, though with environmental drawbacks:

Fisher Indole Synthesis Variant

  • Reactants : Phenylhydrazine + 1,2-cyclohexanedione
  • Conditions :
    • Sulfuric acid (hydrazone formation)
    • Trifluoroacetic acid at 100°C (cyclization)
  • Yield : 77%

SmI₂-Mediated Coupling

Banerji’s approach utilized:

  • SmI₂-catalyzed dimerization of 3-formylindole
  • Hydrazine-mediated cyclization at 120°C
  • Yield : 60%

While effective, these methods generate acidic waste (2.5 L per mole product) and require expensive reagents.

Nitrene Insertion Strategy

The 1990 Journal of the Chemical Society detailed a double nitrene insertion approach:

Key Steps

  • Diazotization of 2-nitroaniline derivatives
  • Thermal decomposition generating nitrenes
  • Consecutive C–H insertions forming the carbazole core
  • Yield : 51–68%
  • Advantage : Direct construction of the pentacyclic system

Derivative Synthesis via Functionalization

Post-synthetic modifications enable tailored this compound derivatives:

Bromination/Suzuki Coupling

  • Starting Material : 11,12-dihydrothis compound
  • Procedure :
    • N-Ethylation with ethyl bromide (K₂CO₃, DMF)
    • Bromination using NBS (AIBN initiator)
    • Suzuki-Miyaura coupling with aryl boronic acids
  • Application : Produces luminescent materials with λₑₘ = 450–520 nm

Comparative Analysis of Methods

Parameter Peptide Route Electrochemical Acid Catalyzed Nitrene
Steps 4 1 2 3
Temperature (°C) 0–25 25 100–120 80–110
Yield (%) 38–42 87.5–99.1 60–77 51–68
Atomic Economy 64% 89% 78% 71%
E-Factor 8.7 1.2 4.5 3.9

The electrochemical method exhibits superior green chemistry metrics (E-factor = mass waste/mass product), making it industrially favorable.

Industrial Scale-Up Considerations

Raw Material Costs

Component Price (USD/kg) Source
o-Phenylenediamine 12.50 Bulk suppliers
Cyclohexanone 9.80 Petrochemicals
SmI₂ 4200 Specialty chems

Energy Consumption

  • Electrochemical : 0.8 kWh/mol (room temp operation)
  • Thermal Methods : 3.2–4.5 kWh/mol (heating/reflux)

Chemical Reactions Analysis

Intramolecular McMurry Coupling

A pivotal method involves the intramolecular McMurry coupling of 3,3’-diformyl-2,2’-biindole derivatives. For example, bis-Boc-protected 2,2’-biindole 12 undergoes coupling with TiCl₄ and Zn/Cu in THF under reflux to yield indolo[2,3-a]carbazole (1) in 65% yield. Acidic workup removes Boc groups, streamlining the synthesis .

Key Reaction Table: McMurry Coupling

Starting MaterialReagents/ConditionsProductYieldReference
Bis-Boc-2,2’-biindole 12 TiCl₄, Zn/Cu, THF, reflux (20 h)This compound (1) 65%

Nitrene Insertion Routes

Double nitrene insertions enable access to natural products like staurosporinone and arcyriaflavin B . This strategy leverages regioselective annulation to construct the this compound core .

BF₃-Mediated Electrophilic Substitution

This compound derivatives react with N-alkyl-3-aryltetramic acids under BF₃ catalysis to form 3-pyrrolin-2-one-fused benzo[a]carbazoles. This step is critical for introducing fused heterocycles .

Scholl-Type Oxidative Cyclization

Oxidative cyclization of indole-substituted 3-pyrrolin-2-ones using DDQ or FeCl₃ generates benzo[a]carbazoles or indolo[2,3-a]carbazoles. For example, this method constructs the benzo[a]pyrrolo[3,4-c]carbazol-3(8H)-one system .

Bromination and Suzuki Coupling

  • Bromination : Treatment of 11,12-diethyl-11,12-dihydrothis compound with NBS in DMF at 0°C selectively brominates the 3-position .

  • Suzuki Coupling : Brominated derivatives undergo palladium-catalyzed coupling with arylboronic acids to introduce substituents (e.g., phenyl, naphthyl) .

Key Reaction Table: Functionalization

Reaction TypeReagents/ConditionsProductYieldReference
BrominationNBS, DMF, 0°C3-Bromo derivative72%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, THF/H₂OAryl-substituted derivatives60–85%

Horner-Wadsworth-Emmons Olefination

Dialdehyde 9 reacts with phosphonates to form α,β-unsaturated diesters (10) , expanding the binding cavity for supramolecular applications .

Anion Binding and Supramolecular Chemistry

This compound’s NH groups act as hydrogen bond donors for anion recognition. For instance:

  • 1,10-Di(hydroxymethyl)-indolo[2,3-a]carbazole (1) binds acetate (Kassoc=2.09×103M1K_{\text{assoc}} = 2.09 \times 10^3 \, \text{M}^{-1}) and benzoate (Kassoc=1.02×104M1K_{\text{assoc}} = 1.02 \times 10^4 \, \text{M}^{-1}) in DMSO .

  • UV-vis titrations reveal bathochromic shifts upon anion binding, enabling colorimetric detection of hydrogenpyrophosphate .

Thermal and Chemical Stability

This compound derivatives exhibit high thermal stability, with decomposition temperatures (TdT_d) ranging from 317–369°C. For example, BPFIC (a fluorene-substituted derivative) shows Td=369°CT_d = 369°C .

Biological Activity

This compound scaffolds are found in protein kinase inhibitors (e.g., staurosporine). Synthetic analogs show antitumor, antibacterial, and antifungal activities .

Scientific Research Applications

Chemical Properties and Structure

Indolo[2,3-a]carbazole is characterized by a fused indole and carbazole structure, which contributes to its planarity and thermal stability. Its molecular formula is C18H12N2C_{18}H_{12}N_{2}, with a molecular weight of 256.31 g/mol. The compound exhibits excellent photophysical properties, making it suitable for various applications in materials science and medicinal chemistry .

Anticancer Applications

ICZ and its derivatives have shown significant promise as anticancer agents. Various studies have highlighted their ability to inhibit tumor growth through different mechanisms:

  • Mechanism of Action : Research indicates that ICZ derivatives can induce cell cycle arrest and apoptosis in cancer cells. For instance, the glycosylated indolo[2,3-a]pyrrolo[3,4-c]carbazole analog LCS1269 demonstrated potent cytotoxic effects against glioblastoma cell lines by targeting CDK1 activity and modulating key signaling pathways such as p53 and NF-kB .
  • Case Studies : In vitro studies have shown that LCS1269 significantly reduced the proliferation of glioblastoma cells compared to conventional treatments like temozolomide. Additionally, it was effective against patient-derived cultures, indicating its potential for clinical applications .
CompoundTarget CancerMechanismReference
LCS1269GlioblastomaCDK1 inhibition, G2 phase arrest
ICZ DerivativesVarious TumorsApoptosis induction

Organic Electronics

ICZ is also utilized in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs):

  • OLED Applications : ICZ derivatives have been employed as host materials in phosphorescent OLEDs due to their high thermal stability and favorable electronic properties. For example, a notable OLED using a derivative of ICZ exhibited an operational lifetime exceeding 10,000 hours with high luminance levels .
  • Photovoltaic Performance : The unique electronic structure of ICZ allows for efficient charge transport, making it a candidate for use in organic solar cells. Its ability to form stable π-π stacking interactions enhances charge mobility within the device architecture .
ApplicationMaterial TypePerformance MetricsReference
OLEDICZ DerivativeLifetime > 10,000h
OPVICZ-based MaterialHigh charge mobility

Anion Binding Studies

The ability of ICZ to function as both a binding unit and signaling unit has been explored in anion binding studies:

  • Binding Mechanism : Studies have shown that functionalized indolo[2,3-a]carbazoles can selectively bind anions through hydrogen bonding interactions. This property is particularly useful for developing sensors that detect specific anionic species in solution .
  • Experimental Findings : NMR titration experiments demonstrated that this compound derivatives exhibit significant shifts in chemical shifts upon complexation with anions like acetate and benzoate, indicating strong binding interactions .
AnionBinding Interaction TypeDetection MethodReference
AcetateHydrogen bondingNMR Spectroscopy
BenzoateHydrogen bondingNMR Spectroscopy

Mechanism of Action

Indolo[2,3-a]carbazole exerts its effects through several mechanisms :

    Inhibition of Protein Kinases: The compound can inhibit various protein kinases, which play crucial roles in cell signaling and regulation.

    Inhibition of Eukaryotic DNA Topoisomerase: This enzyme is essential for DNA replication and transcription, and its inhibition can lead to cell death.

    Intercalative Binding to DNA: this compound can insert itself between DNA base pairs, disrupting the DNA structure and function.

Comparison with Similar Compounds

Structural Comparison with Similar Indolocarbazoles

Indolocarbazoles differ in the position of indole fusion to the carbazole core, leading to distinct electronic, steric, and functional properties. Key isomers include:

Compound Structural Features Key Applications
Indolo[2,3-a]carbazole Fused indole at [2,3-a] position; two NH groups in a "V" configuration. Planar, rigid. Anticancer agents (PKC/topoisomerase inhibition), anion sensors, OLED materials .
Indolo[2,3-b]carbazole Fused indole at [2,3-b] position; limited synthetic accessibility. Limited applications; recent methods enable regioselective synthesis (up to 94.5% yield) .
Indolo[3,2-b]carbazole Fused indole at [3,2-b] position; extended π-conjugation. Organic electronics (semiconductors, luminescent materials), anion sensors .
Indolo[3,2,1-jk]carbazole Angular fusion with additional benzene ring; high thermal stability. Dye-sensitized solar cells (PCE up to 3.68%) due to strong electron-donating ability .
Indolo[2,3-c]carbazole Fused indole at [2,3-c] position; less explored. Materials science (electronic spectroscopy applications) .

This compound

  • Natural Product-Inspired Routes : Derived from indigo via reductive cyanation and methylation (7 steps, moderate yields) .
  • Fischer Indole Synthesis : Efficient cyclization of arylhydrazines with ketones .
  • Electrophilic Condensation : Used for tetrahydro derivatives, enabling functionalization at NH sites .

Indolo[2,3-b]carbazole

  • Oxalic Acid-Catalyzed Condensation : Di(2-indolyl)methane + aromatic aldehydes (room temperature, 94.5% yield) .
  • Buchwald−Hartwig Coupling : Double intramolecular amination for regioselective synthesis .

Indolo[3,2-b]carbazole

  • Palladium-Catalyzed Cross-Coupling : Enables 2,8-disubstituted derivatives for optoelectronic tuning .

Key Research Findings

Anticancer Potency : this compound derivatives (e.g., staurosporine analogs) inhibit PKC at IC₅₀ values <10 nM, outperforming many kinase inhibitors .

Synthetic Versatility : Indolo[2,3-b]carbazole synthesis achieved under mild conditions, addressing historical regioselectivity issues .

Anion Sensing : this compound-based receptors show high affinity for carboxylates (e.g., benzoate, $ K_a = 6.3 \times 10^8 \, \text{M}^{-1} $) .

Biological Activity

Indolo[2,3-a]carbazole is a polycyclic aromatic compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This compound belongs to a larger family of indolocarbazoles, which are known for their potential as therapeutic agents. The biological activity of this compound can be attributed to its ability to interact with various molecular targets, influencing cellular processes such as proliferation, apoptosis, and signal transduction.

Antitumor Activity

This compound derivatives have shown promising antitumor properties. A recent study highlighted the compound LCS1269, a glycosylated indolocarbazole analog, which demonstrated potent anti-proliferative effects against glioblastoma cell lines. The mechanism of action involved G2 phase cell cycle arrest and modulation of cyclin-dependent kinase 1 (CDK1) activity. This compound exhibited a higher efficacy than the conventional drug temozolomide in both in vitro and in vivo models .

Table 1: Comparative Efficacy of this compound Derivatives

CompoundIC50 (μM)Cell LineMechanism of Action
LCS12695.67U87 glioblastomaG2 phase arrest, CDK1 modulation
Staurosporine0.0027VariousPKC inhibition
K252a0.032VariousPKC inhibition

Protein Kinase Inhibition

This compound derivatives are notable for their ability to inhibit protein kinases, especially protein kinase C (PKC). This inhibition is critical as PKC plays a significant role in regulating various cellular functions including growth and differentiation. For instance, K252a has been reported to exhibit nanomolar inhibition of PKC with an IC50 value of 32 nM . The discovery of these inhibitory effects has led to increased interest in developing indolocarbazole-based compounds as potential anticancer therapies.

Mechanistic Insights

The biological activity of this compound is largely mediated through several pathways:

  • Cell Cycle Regulation : Compounds such as LCS1269 induce G2 phase arrest by modulating CDK1 activity and affecting associated signaling pathways like Wee1/Myt1 and FOXM1/Plk1 .
  • Apoptosis Induction : The inhibition of PKC leads to increased apoptosis in cancer cells, providing a mechanism for the antitumor effects observed with these compounds .
  • Signal Transduction Modulation : Indolo[2,3-a]carbazoles can influence various signaling pathways that are crucial for tumor progression and metastasis.

Study on LCS1269

In a comprehensive study involving LCS1269, researchers conducted in vitro assays using glioblastoma cell lines and patient-derived cultures. The findings revealed that LCS1269 not only inhibited cell proliferation but also significantly suppressed tumor growth in xenograft models. The treatment led to a dose-dependent increase in G2 phase arrest and altered protein expression levels associated with cell cycle regulation .

Synthesis and Activity Correlation

Research has also focused on the synthesis of various this compound derivatives to explore their biological activities. One study synthesized multiple derivatives through intramolecular coupling methods and evaluated their antitumor properties. The results indicated that structural modifications could enhance biological activity, providing insights into the design of more potent analogs .

Q & A

Basic Questions

Q. What are the defining structural features of indolo[2,3-a]carbazole, and how do they contribute to its biological significance?

this compound is characterized by a planar aromatic system comprising two indole moieties fused to a central benzene ring, often connected via amide or imide groups. This rigid, conjugated structure enables strong interactions with biological targets like kinases and DNA topoisomerases. The presence of nitrogen atoms in the indole rings allows for hydrogen bonding and π-π stacking, critical for inhibiting enzymes such as protein kinase C (PKC) and topoisomerase I. Its structural versatility permits selective functionalization at the indole nitrogens, enabling the development of analogs with tailored bioactivity .

Q. What are the most common synthetic routes for this compound, and what factors influence method selection?

Key synthetic strategies include:

  • Linear synthesis from indigo derivatives : A seven-step route involving cyclization and functionalization, yielding moderate overall efficiency (~40–92%) .
  • Intramolecular McMurry coupling : Utilizes titanium-mediated reductive coupling of 3,3'-diformyl-2,2'-biindole precursors to form the carbazole core, offering high regioselectivity .
  • Palladium-catalyzed polyannulation : Efficient for constructing complex derivatives, such as rebeccamycin-related compounds, via oxidative cyclization . Method selection depends on desired substituents, scalability, and yield requirements. For example, McMurry coupling is preferred for simplicity, while palladium catalysis enables access to glycosylated derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use gloves, lab coats, and goggles to prevent skin/eye contact (H313/H333 hazards) .
  • Waste disposal : Segregate chemical waste and collaborate with certified biohazard disposal services to avoid environmental contamination .
  • Storage : Maintain under vacuum or inert atmosphere at room temperature to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound derivatives while maintaining regioselectivity?

  • Precursor modification : Use electron-withdrawing groups (e.g., cyano) on indole precursors to direct cyclization and reduce side reactions .
  • Catalyst tuning : Employ low-valent titanium (TiCl₃/LiAlH₄) for McMurry coupling to enhance olefin formation efficiency .
  • Solvent control : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and intermediate stability in palladium-catalyzed routes . Yield optimization often requires iterative screening of reaction conditions (temperature, stoichiometry) and real-time monitoring via HPLC .

Q. What strategies are effective for designing this compound analogs with enhanced antimicrobial activity?

  • Substituent engineering : Introducing alkyl or hydrogenated alkyl groups at R1/R2 positions improves activity against Bacillus anthracis and Mycobacterium tuberculosis. Conversely, bulky substituents (e.g., tert-butyl) reduce membrane permeability .
  • Bioisosteric replacement : Replacing the cyano group with carboxamide maintains anti-tubercular activity while reducing cytotoxicity .
  • Scaffold hybridization : Fusing this compound with quinoxaline units enhances π-conjugation, improving DNA intercalation and photodynamic effects .

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • Structural elucidation : High-resolution mass spectrometry (HRMS) and X-ray crystallography confirm molecular composition and regiochemistry .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254–300 nm) identifies byproducts .
  • Electronic properties : Cyclic voltammetry and UV-vis spectroscopy evaluate HOMO/LUMO levels for photovoltaic or OLED applications .

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

  • Meta-analysis : Compare bioactivity data across multiple studies to identify consensus trends (e.g., hydrogenated alkyl groups consistently enhancing B. anthracis inhibition) .
  • Computational modeling : Density functional theory (DFT) predicts substituent effects on electronic properties and target binding, reconciling divergent experimental results .
  • Orthogonal assays : Validate antimicrobial activity using both broth microdilution and disk diffusion methods to rule out assay-specific artifacts .

Q. What interdisciplinary applications of this compound are emerging in material science?

  • Photovoltaics : As a π-spacer in dye-sensitized solar cells (DSSCs), this compound derivatives improve electron injection efficiency (up to 3.68% PCE) by extending conjugation and reducing charge recombination .
  • OLEDs : Alkyl-substituted thiophene-functionalized analogs emit stable blue/deep-blue fluorescence (λmax ~450 nm), suitable for organic light-emitting diodes .

Q. How can computational tools guide the rational design of this compound-based therapeutics?

  • Molecular docking : Predict binding affinities to PKC or topoisomerase I using crystal structures (PDB: 1XJD, 1SC7) .
  • ADMET profiling : Simulate pharmacokinetics (e.g., LogP, CYP450 inhibition) to prioritize analogs with favorable bioavailability .
  • QSAR models : Correlate substituent electronegativity with antimicrobial IC50 values to guide synthetic prioritization .

Q. What frameworks assist in formulating rigorous research questions for this compound studies?

  • PICO Framework : Define Population (e.g., M. tuberculosis), Intervention (novel carbazole analog), Comparison (standard antibiotics), Outcome (MIC reduction) .
  • FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Interesting (mechanistic novelty), Novel (unexplored substituents), Ethical, and Relevant (antimicrobial resistance) .

Properties

IUPAC Name

indolo[2,3-a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKSBRCHLNOAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5N=C4C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619351
Record name Indolo[2,3-a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60511-85-5
Record name Indolo[2,3-a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Indolo[2,3-a]carbazole
Indolo[2,3-a]carbazole
Indolo[2,3-a]carbazole
Indolo[2,3-a]carbazole
Indolo[2,3-a]carbazole
Indolo[2,3-a]carbazole

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